molecular formula C8H12N2O2S B1371817 [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol CAS No. 921938-89-8

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol

Cat. No.: B1371817
CAS No.: 921938-89-8
M. Wt: 200.26 g/mol
InChI Key: VRNQHSDSVNEOKR-UHFFFAOYSA-N
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Description

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol: is a heterocyclic compound that contains both morpholine and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and thiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the morpholine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with formaldehyde and morpholine can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as solvent-free synthesis or microwave-assisted synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific conditions and reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or esters. Reagents like thionyl chloride or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, acyl chlorides

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halides, esters

Scientific Research Applications

Chemistry: In chemistry, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a valuable lead compound for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    [2-(Morpholin-4-yl)pyridin-3-yl]methanol: This compound contains a pyridine ring instead of a thiazole ring, which can alter its chemical and biological properties.

    [2-(Morpholin-4-yl)benzothiazol-5-yl]methanol: This compound has a benzothiazole ring, which can enhance its stability and binding affinity.

Uniqueness: The uniqueness of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol lies in its combination of morpholine and thiazole rings. This dual functionality imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNQHSDSVNEOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640378
Record name [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-89-8
Record name [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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